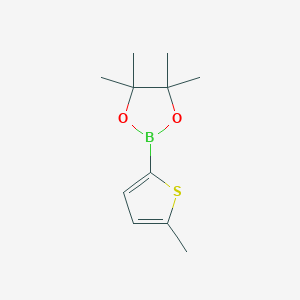

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a 1,3,2-dioxaborolane core with tetramethyl substituents at the 4,4,5,5-positions and a 5-methylthiophen-2-yl group at the 2-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and efficient reactivity under catalytic conditions . Its synthesis typically involves lithium-halogen exchange followed by borylation, as demonstrated in , where a thiophene bromide precursor reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield the target compound in 73.3% yield . Key spectroscopic data include distinct $ ^1H $ NMR signals for the thiophene protons (δ 7.55, 7.20, 7.05, 6.70 ppm) and a $ ^{13}C $ NMR resonance at 84.1 ppm for the boronate ester carbons .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO2S/c1-8-6-7-9(15-8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOLNTYOBPPFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473556 | |

| Record name | 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476004-80-5 | |

| Record name | 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct C–H Borylation of 5-Methylthiophene Derivatives

One of the most efficient methods to prepare 4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane involves the direct borylation of the C(sp2)–H bond on the 5-methylthiophene ring. This approach is catalyzed by transition metals such as iron or iridium complexes and uses pinacolborane (HBpin) as the boron source.

- In an inert atmosphere (argon-filled glovebox), a catalytic amount of an iron complex (e.g., dmpe2FeCl2) is combined with sodium carboxylate (e.g., sodium 2-ethylhexanoate), HBpin, and the 5-methylthiophene substrate in tetrahydrofuran (THF).

- The reaction mixture is irradiated with blue light for approximately 48 hours at room temperature.

- The borylated product is isolated and characterized by ^1H-NMR spectroscopy using an internal standard for yield determination.

This method provides a direct and selective route to the boronic ester without pre-functionalization of the thiophene ring, offering good yields and operational simplicity.

| Parameter | Details |

|---|---|

| Catalyst | dmpe2FeCl2 (iron complex) |

| Additive | Sodium 2-ethylhexanoate |

| Boron source | Pinacolborane (HBpin) |

| Solvent | Tetrahydrofuran (THF) |

| Reaction conditions | Blue light irradiation, 48 h, room temp |

| Atmosphere | Argon |

| Substrate | 5-Methylthiophene |

| Product | This compound |

This iron-catalyzed C–H borylation is an example of a mild, sustainable, and efficient synthetic strategy to access boronic esters from heteroarenes.

Synthesis via Boronic Acid Intermediates and Pinacol Esterification

Another classical approach to prepare the target compound involves the synthesis of the corresponding boronic acid intermediate followed by esterification with pinacol to form the dioxaborolane ring.

- Preparation of (5-methylthiophen-2-yl)boronic acid or its derivatives through lithiation or metal-halogen exchange of the corresponding halogenated thiophene, followed by quenching with trialkyl borates.

- Subsequent reaction of the boronic acid intermediate with pinacol under anhydrous conditions to form the stable boronic ester.

This method is well-established and allows for the isolation of pure boronic acid intermediates, which can be converted to the pinacol ester under mild conditions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Metalation | n-BuLi or Mg, low temperature | Formation of organometallic intermediate |

| Boronation | Trialkyl borate (e.g., B(OMe)3) | Boronic acid intermediate |

| Esterification | Pinacol, anhydrous solvent (e.g., DCM) | Formation of the pinacol boronic ester |

This route is versatile and allows for structural modifications at the thiophene ring before boronation.

Additional Notes on Reagents and Conditions

- The presence of tetramethyl substituents on the dioxaborolane ring enhances the stability and solubility of the boronic ester in organic solvents, facilitating handling and purification.

- Common solvents for these reactions include tetrahydrofuran (THF), dichloromethane (DCM), and diethyl ether.

- Reaction atmospheres are typically inert (argon or nitrogen) to prevent oxidation of sensitive intermediates.

- Temperature control is crucial during metalation steps to avoid side reactions.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Iron-catalyzed C–H borylation | dmpe2FeCl2, sodium 2-ethylhexanoate, HBpin, THF, blue light, argon | Direct, mild, selective, sustainable | Requires specialized catalyst and light source |

| Boronic acid intermediate + pinacol esterification | Organolithium or Grignard reagents, trialkyl borate, pinacol, anhydrous solvents | Versatile, well-established | Multi-step, moisture sensitive |

| Cyclopropanation via 2-(diiodomethyl) dioxaborolane | Dichloromethylboronic acid, pinacol, MgSO4, DCM | Enables complex boronic ester synthesis | More specialized, indirect for target compound |

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane is primarily used in Suzuki-Miyaura cross-coupling reactions. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and a solvent (e.g., water/ethanol).

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Sulfoxides or sulfones.

Reduction: Thioethers or thiols.

Substitution: Amides, esters, or ethers.

Scientific Research Applications

This compound is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in the development of pharmaceuticals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds efficiently makes it a key reagent in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of boronic acid intermediates, which then participate in cross-coupling reactions. The molecular targets and pathways involved are typically related to the formation of biaryl compounds through the Suzuki-Miyaura reaction.

Comparison with Similar Compounds

Thiophene-Based Derivatives

- 2-(Thiophen-2-yl)-1,3,2-dioxaborolane (2e) : Synthesized via analogous Li/Br exchange methods, this compound lacks the 5-methyl group on the thiophene ring. The absence of steric hindrance at the 5-position may enhance its reactivity in cross-coupling reactions compared to the 5-methyl-substituted analogue .

- This compound (CAS 2568559-54-4) has a molecular weight of 260.11 and is used in pharmaceutical intermediates .

Aromatic and Heteroaromatic Derivatives

- 2-Phenyl-4-(1,3,2-dioxaborolan-2-yl)thiazole : The thiazole ring provides a nitrogen-containing heterocycle, which can influence electronic properties and coordination behavior in catalysis. Synthesized via Li/Br exchange, this compound is employed in the synthesis of bioactive molecules .

- 2-(Anthracen-9-yl)-1,3,2-dioxaborolane : The bulky anthracenyl group enhances steric hindrance, reducing reactivity in coupling reactions but improving stability. Used in materials science for conjugated polymer synthesis .

- 2-(2-Methylfuran-3-yl)-1,3,2-dioxaborolane : The methylfuran substituent (CAS 864776-02-3) offers a oxygen-rich heterocycle, altering solubility and reactivity profiles compared to thiophene derivatives. Applications include agrochemical intermediates .

Alkenyl and Alkynyl Derivatives

- (E)-2-Styryl-1,3,2-dioxaborolane (8a) : Prepared via hydroboration of phenylacetylene, this compound exhibits cis/trans isomerism, influencing its stereochemical outcomes in coupling reactions .

- 2-(Phenylethynyl)-1,3,2-dioxaborolane (11): The linear alkynyl group enables conjugation in π-systems, making it valuable for optoelectronic materials.

Electron-Deficient Aromatic Derivatives

- 2-(3-Methylsulfonylphenyl)-1,3,2-dioxaborolane (CAS 78504-09-3) : The sulfonyl group is strongly electron-withdrawing, increasing the boron center's electrophilicity and accelerating hydrolysis. Used in medicinal chemistry for protease inhibitors .

- 2-(2-Methyl-5-nitrophenyl)-1,3,2-dioxaborolane (CAS 957062-84-9) : The nitro group further deactivates the aromatic ring, reducing coupling efficiency but enhancing selectivity in ortho-substituted reactions .

Comparative Analysis Table

Key Research Findings

- Steric and Electronic Effects : The 5-methyl group on the thiophene ring in the target compound provides moderate steric hindrance, balancing reactivity and stability in cross-couplings. In contrast, electron-withdrawing groups (e.g., nitro, sulfonyl) enhance electrophilicity but reduce thermal stability .

- Synthetic Methodologies : Lithium-halogen exchange () and hydroboration () are predominant methods. Yields vary significantly based on substituent complexity, with alkenyl/alkynyl derivatives requiring stricter temperature control .

- Applications : Thiophene and furan derivatives are favored in optoelectronics, while electron-deficient aromatics are used in pharmaceuticals. Sterically hindered compounds (e.g., anthracenyl) find niche roles in materials science .

Biological Activity

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological applications, particularly in cancer therapy and as a delivery agent for boron neutron capture therapy (BNCT). This article reviews the biological activity of this compound based on recent research findings and case studies.

- Chemical Formula : C₁₁H₁₇BO₂S

- CAS Number : 476004-80-5

- Molecular Weight : 224.13 g/mol

- Solubility : Soluble in organic solvents; limited aqueous solubility (approximately 0.049 mg/ml) .

The compound's biological activity is primarily attributed to its ability to deliver boron to target cells. Boron compounds have been explored for their potential in BNCT, which selectively destroys cancer cells while sparing healthy tissues. The mechanism involves the capture of thermal neutrons by boron atoms, leading to the emission of high-energy alpha particles that induce cytotoxicity in nearby cells.

In Vitro Studies

A study investigated the effects of a boronated derivative of 2'-deoxycytidine containing this compound on glioblastoma multiforme (GBM) cells. The findings indicated:

- Toxicity : Low toxicity was observed in human U-118 MG glioma cells at millimolar concentrations.

- Apoptosis Induction : At concentrations exceeding 20 mM, apoptosis was induced via caspase-3 and caspase-7 pathways.

- Selectivity : The compound demonstrated significantly lower toxicity towards normal human fibroblasts compared to tumor cells .

Case Studies

- Boron Neutron Capture Therapy (BNCT) :

- Model Organism Testing :

Comparative Biological Activity Table

| Compound | Cell Type | Toxicity Level | Apoptosis Induction | Notes |

|---|---|---|---|---|

| This compound | U-118 MG Glioma | Low (mM range) | Yes (>20 mM) | Promising for BNCT |

| Boronated 2'-deoxycytidine Derivative | Normal Fibroblasts | Very Low | No | Selectively targets tumor cells |

Q & A

Q. Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₉BO₂S | |

| Molecular Weight | 238.11 g/mol | |

| Melting Point | 98-102°C (decomposition) |

Basic: What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

It acts as a boronate ester partner, enabling aryl-aryl bond formation. Key considerations:

- Catalyst Systems: Pd(PPh₃)₄ or PdCl₂(dppf) in THF/H₂O mixtures.

- Optimization: Catalyst loading (0.5-2 mol%), base (K₂CO₃), and temperature (60-80°C) significantly impact yield .

- Substrate Scope: Compatible with aryl halides bearing electron-withdrawing groups (e.g., NO₂, CF₃) but less reactive with sterically hindered partners .

Advanced: How do substituents on the thiophene ring influence its reactivity in cross-coupling?

Methodological Answer:

Substituents modulate electronic and steric effects:

- Electron-Donating Groups (e.g., -CH₃): Enhance stability but may reduce electrophilicity, requiring higher catalyst loading .

- Electron-Withdrawing Groups (e.g., -NO₂): Increase reactivity but risk side reactions (e.g., protodeboronation) .

Table 2: Substituent Effects on Reaction Efficiency

| Substituent | Yield (%) | Conditions (Catalyst, Temp.) | Source |

|---|---|---|---|

| -CH₃ | 85 | Pd(PPh₃)₄, 80°C | |

| -Cl | 72 | PdCl₂(dppf), 60°C | |

| -CF₃ | 65 | Pd(OAc)₂, 100°C |

Advanced: What strategies mitigate instability of this compound under aqueous conditions?

Methodological Answer:

Instability arises from hydrolysis of the dioxaborolane ring. Solutions include:

Inert Atmosphere: Conduct reactions under nitrogen/argon.

Dried Solvents: Use anhydrous THF or DMF with molecular sieves.

Acid Scavengers: Additives like 2,6-lutidine reduce proton-mediated degradation .

Critical Data:

Advanced: How can computational modeling predict its reactivity in novel reactions?

Methodological Answer:

Density Functional Theory (DFT) studies:

- Boron Center Analysis: Calculate Lewis acidity (Fukui indices) to predict nucleophilic attack sites .

- Transition State Modeling: Simulate Pd-mediated oxidative addition steps to optimize catalyst-substrate pairs .

Example Workflow:

Optimize geometry using B3LYP/6-31G(d).

Calculate activation energies for coupling with aryl chlorides vs. bromides .

Advanced: How to resolve contradictions in reported reaction yields for similar substrates?

Methodological Answer:

Contradictions often stem from:

- Impurity Profiles: Trace moisture or oxygen reduces effective boronate concentration. Validate purity via HPLC .

- Catalyst Aging: Use freshly prepared Pd catalysts to avoid deactivation .

Case Study: - Yield discrepancy (60% vs. 85%) for a nitro-substituted aryl chloride resolved by switching from Pd/C to Pd(OAc)₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.